Antrafenine

Descripción general

Descripción

Antrafenine, also known as stakane, belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Antrafenine is considered to be a practically insoluble (in water) and relatively neutral molecule. Antrafenine has been detected in multiple biofluids, such as urine and blood. Within the cell, antrafenine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, antrafenine is involved in the antrafenine action pathway.

Antrafenine is a member of piperazines.

Antrafenine is a piperazine derivative drug that acts as an analgesic and anti-inflammatory drug with similar efficacy to naproxen. It is not widely used as it has largely been replaced by newer drugs.

Aplicaciones Científicas De Investigación

Antrafenine as an Analgesic in Osteoarthritis

- Antrafenine, a non-narcotic analgesic, has been demonstrated to be effective in alleviating pain associated with osteoarthritis. Its efficacy was found to be comparable to naproxen, a commonly used pain reliever (Berry et al., 1983).

Effectiveness in Soft Tissue Injuries

- In studies of patients with soft tissue injuries (such as ligamentous knee or ankle injuries, low back pain, or rib injuries), antrafenine showed significant analgesic effects, particularly in terms of longer duration of analgesic activity compared to paracetamol and placebo (de Gara et al., 1982).

Comparison in Osteoarthrosis Treatment

- A study comparing antrafenine to naproxen and placebo in patients with osteoarthrosis of the hip and/or knee found both active drugs significantly improved the condition, with no notable difference between antrafenine and naproxen (Leatham et al., 1983).

Metabolism and Pharmacological Effects

- Research into the metabolism of antrafenine in rats and mice revealed the formation of a metabolite, mCF3PP, suggesting that this metabolite may contribute to the parent drug's pharmacological effects (Caccia et al., 1985).

Anti-inflammatory Activity

- Antrafenine was shown to be effective in suppressing carrageenan paw edema in rats, indicating significant anti-inflammatory activity, superior to phenylbutazone in certain respects (Dunn et al., 1984).

Effects on Platelet Aggregation and Diuresis

- Studies on the effects of antrafenine compared to aspirin and placebo showed that while aspirin significantly reduced platelet aggregation, antrafenine only had a notable effect at 3 hours after administration (Hassan et al., 1982).

Propiedades

Número CAS |

55300-29-3 |

|---|---|

Nombre del producto |

Antrafenine |

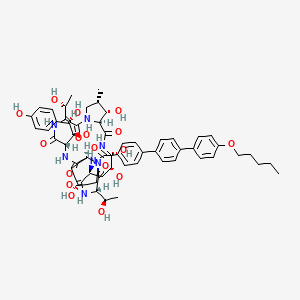

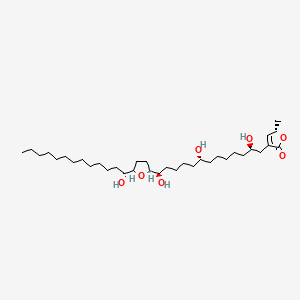

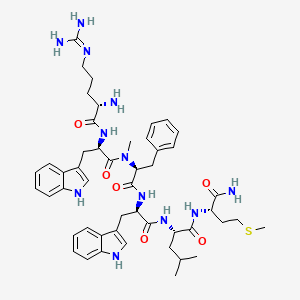

Fórmula molecular |

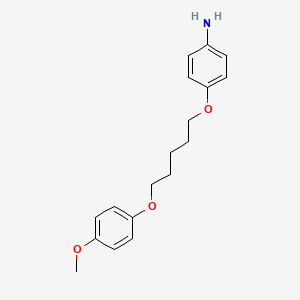

C30H26F6N4O2 |

Peso molecular |

588.5 g/mol |

Nombre IUPAC |

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38) |

Clave InChI |

NWGGKKGAFZIVBJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |

SMILES canónico |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |

Apariencia |

Solid powder |

melting_point |

88-90 |

Otros números CAS |

55300-29-3 55300-30-6 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

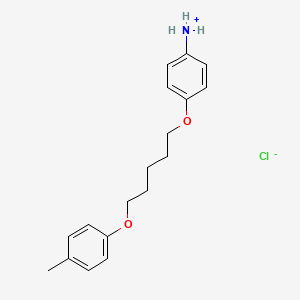

Números CAS relacionados |

55300-30-6 (di-hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(4-(m-trifluoromethyl-phenyl)-1-piperazinyl)ethyl 2-(7-trifluoromethyl-4-quinolinylamino)benzoate antrafenine antrafenine dihydrochloride SL 73033 Stakane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.